Tripropylene

Beschreibung

Eigenschaften

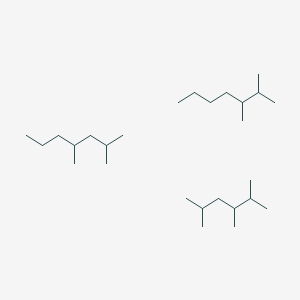

IUPAC Name |

2,3-dimethylheptane;2,4-dimethylheptane;2,3,5-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H20/c1-7(2)6-9(5)8(3)4;1-5-6-9(4)7-8(2)3;1-5-6-7-9(4)8(2)3/h7-9H,6H2,1-5H3;2*8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCINYZCOJRSWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylene appears as a clear colorless liquid with a sharp odor. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Vapors heavier than air. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea. Used to make other chemicals and as a lubricating oil additive. | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

271.94 to 287.06 °F at 760 mmHg (USCG, 1999) | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (USCG, 1999) | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13987-01-4 | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key properties of tripropylene glycol (TPG). Intended for a scientific audience, this document delves into the nuances of TPG's isomeric forms, presents quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and analysis.

Introduction to this compound Glycol

This compound glycol (TPG) is a colorless, odorless, and viscous liquid with the chemical formula C₉H₂₀O₄. It is a member of the glycol family and is composed of three repeating propylene (B89431) glycol units linked by ether bonds. Commercial TPG is a mixture of several structural isomers, a factor critical to consider in its various applications. Due to its low volatility, high boiling point, and excellent solvency for a wide range of organic compounds, TPG is utilized in numerous industrial and commercial applications, including as a plasticizer, an intermediate in the production of resins and polymers, and a component in lubricants and hydraulic fluids. In the pharmaceutical and personal care industries, it finds use as a solvent, humectant, and viscosity-regulating agent.

Chemical Structure and Isomerism

The fundamental structure of this compound glycol consists of a nine-carbon chain with four oxygen atoms and twenty hydrogen atoms. The presence of multiple chiral centers and different linkage possibilities of the propylene glycol units gives rise to a variety of structural isomers and stereoisomers.

Structural Isomers

Commercial this compound glycol is primarily a mixture of four structural isomers. These isomers differ in the connectivity of the propylene glycol units, resulting in variations in the positions of the hydroxyl (-OH) and methyl (-CH₃) groups. The four principal structural isomers are:

-

1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-2-propanol (Secondary-Secondary, sec,sec-TPG)

-

2,2'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-1-propanol (Primary-Primary, pri,pri-TPG)

-

2-[1-(2-hydroxypropoxy)-2-propoxy]-1-propanol (Primary-Secondary, pri,sec-TPG)

-

2-[2-(2-hydroxypropoxy)propoxy]-1-propanol (Primary-Secondary, pri,sec-TPG)

It has been reported that technical grade TPG typically contains three of these structural isomers that can be identified using NMR spectroscopy or GC/MS.[1] In total, as many as eight structural isomers are possible, though they are rarely all quantified.[1]

Stereoisomers

The presence of chiral carbon atoms within the propylene glycol units leads to the existence of multiple stereoisomers for each structural isomer. Due to the asymmetry at these chiral centers, a total of 10 stereoisomers of this compound glycol are possible.[1] The specific stereoisomeric composition can influence the physical and biological properties of the TPG mixture.

Visualization of this compound Glycol Isomers

The structural differences between the main isomers of this compound glycol are visualized below using the DOT language.

Caption: Chemical structures of the four main structural isomers of this compound glycol.

Physical and Chemical Properties of this compound Glycol Isomers

The physical and chemical properties of this compound glycol can vary depending on the isomeric composition of the mixture. While data for the commercial mixture is readily available, properties for the individual, pure isomers are less commonly reported. The following table summarizes available quantitative data.

| Property | This compound Glycol (Mixture) | 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-2-propanol | 2,2'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-1-propanol (Computed) | 2-[2-(2-hydroxypropoxy)propoxy]-1-propanol |

| CAS Number | 24800-44-0 | 1638-16-0 | 1352000-01-1 | 24800-44-0 (for mixture) |

| Molecular Weight ( g/mol ) | 192.25 | 192.25 | 192.25 | 192.25 |

| Boiling Point (°C) | 271 - 273[2][3] | 293.4 ± 20.0 (Predicted)[4] | - | 271[2] |

| Melting Point (°C) | <-30 to -45[2][3] | - | - | <-30[2] |

| Density (g/cm³ at 20°C) | 1.019 - 1.021[2][3] | 1.033 ± 0.06 (Predicted)[4] | - | 1.019[2] |

| Refractive Index (at 20°C) | 1.444 - 1.452[2][3] | - | - | 1.452[2] |

| Viscosity (mm²/s at 20°C) | 77.3 | - | - | - |

| Water Solubility | Miscible[2] | - | - | Miscible[2] |

| XLogP3 | -0.83[2] | - | -0.4[5] | -0.83[2] |

Note: Some data for individual isomers are predicted values and should be treated as estimates.

Experimental Protocols

Synthesis of this compound Glycol

This compound glycol is typically synthesized through the reaction of 1,2-propylene glycol with propylene oxide. The reaction can be catalyzed by a variety of catalysts, including strong bases or acids. The molar ratio of the reactants is a critical parameter that influences the yield of TPG and the distribution of higher oligomers.[6][7]

Objective: To synthesize a mixture of this compound glycol isomers.

Materials:

-

1,2-Propylene Glycol (reagent grade)

-

Propylene Oxide (reagent grade)

-

Dimethylaminoethanol (B1669961) (catalyst)

-

Nitrogen gas supply

-

Reaction vessel with stirring, temperature control, and pressure monitoring

-

Distillation apparatus

Procedure:

-

Charge the reactor with 1,2-propylene glycol and the dimethylaminoethanol catalyst. A typical molar ratio of 1,2-propylene glycol to propylene oxide is between 1:1 and 1:1.95.[7] The catalyst is used in a small molar ratio, for example, 1:0.001-0.005 relative to the propylene glycol.

-

Purge the reactor with nitrogen to create an inert atmosphere.

-

Heat the mixture to the desired reaction temperature, typically between 50-100°C.

-

Slowly introduce propylene oxide into the reactor while maintaining the temperature and pressure (e.g., 0.1-0.4 MPa).

-

Allow the reaction to proceed for several hours (e.g., 4 hours) with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product is then purified by vacuum distillation to separate the this compound glycol from unreacted starting materials and higher polypropylene (B1209903) glycols. The distillation is typically carried out at a temperature of 50-200°C under a vacuum of ≤40 kPa.[7]

Workflow for Synthesis and Purification of this compound Glycol

Caption: A workflow diagram illustrating the synthesis and purification of this compound glycol.

Analytical Separation of this compound Glycol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and identification of this compound glycol isomers are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS). Derivatization of the hydroxyl groups may be employed to improve peak shape and volatility.

Objective: To separate and identify the structural isomers of this compound glycol in a sample.

Materials and Equipment:

-

This compound glycol sample

-

A suitable solvent (e.g., methanol, isopropanol)

-

Internal standard (e.g., 1,3-propanediol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) (optional)

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for glycol analysis (e.g., HP-5, DB-WAX)

Sample Preparation:

-

Prepare a stock solution of the this compound glycol sample in the chosen solvent at a known concentration.

-

Add a known amount of the internal standard to the sample solution.

-

(Optional Derivatization) To a dried aliquot of the sample, add the derivatizing agent and heat to ensure complete reaction.

-

Dilute the final solution to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

-

Column: HP-5 capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 10 minutes.

-

Ramp to 280°C at 10°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Scan Range: m/z 29-370 amu.

-

Data Analysis: The identification of the isomers is based on their retention times and the fragmentation patterns in their mass spectra. Comparison with reference spectra of pure isomers is necessary for unambiguous identification. Quantification can be performed using the internal standard method by comparing the peak areas of the isomers to the peak area of the internal standard.

Conclusion

This compound glycol is a versatile chemical with a complex isomeric composition that is crucial to understanding its properties and applications. This guide has provided a detailed overview of its chemical structure, the nature of its primary structural and stereoisomers, and a compilation of available physical and chemical data. The provided experimental protocols for synthesis and GC-MS analysis offer a foundation for researchers and professionals working with this compound. Further research to isolate and characterize all individual isomers and to elucidate their specific properties will undoubtedly contribute to the expanded and more controlled use of this compound glycol in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of this compound glycol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]

- 5. nyc.gov [nyc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. This compound glycol(24800-44-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Propylene Trimer Synthesis Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective trimerization of propylene (B89431) to produce C9 olefins is a cornerstone of the petrochemical industry, providing essential precursors for a diverse array of products, including plasticizers, detergents, and specialty chemicals. The synthesis of propylene trimer is achieved through various catalytic pathways, each with distinct mechanisms, advantages, and challenges. This technical guide provides a comprehensive overview of the core mechanisms governing propylene trimer synthesis, focusing on three principal catalytic systems: nickel-based homogeneous catalysts, Ziegler-Natta heterogeneous catalysts, and solid acid catalysts. Detailed reaction pathways, structured quantitative data, and explicit experimental protocols are presented to equip researchers and professionals with a thorough understanding of this critical industrial process.

Introduction

Propylene, a primary byproduct of petroleum refining, serves as a fundamental building block in the chemical industry. Its oligomerization, and specifically its trimerization, yields a mixture of nonenes that are valuable intermediates. The precise control of this reaction to favor the formation of trimers over other oligomers is a significant area of research and industrial development. The choice of catalyst is the most critical factor influencing the selectivity and efficiency of propylene trimerization. This guide delves into the intricate mechanisms of the most prevalent catalytic systems.

Catalytic Mechanisms of Propylene Trimerization

The synthesis of propylene trimer can be broadly categorized by the type of catalyst employed, which dictates the underlying reaction mechanism. The two primary mechanistic families are coordination-insertion mechanisms, typical for transition metal catalysts, and carbocationic mechanisms, which are characteristic of acid catalysis.

Nickel-Based Homogeneous Catalysis

Homogeneous nickel complexes, often activated by organoaluminum compounds, are highly effective for the selective oligomerization of propylene.[1] The mechanism is a subject of ongoing research, with the Cossee-Arlman mechanism and the metallacycle mechanism being the two most prominent proposals.

Cossee-Arlman Mechanism: This mechanism involves the stepwise insertion of propylene monomers into a nickel-hydride or nickel-alkyl bond. The selectivity towards trimers is controlled by the relative rates of chain propagation (insertion) and chain termination (β-hydride elimination).

The key steps are:

-

Catalyst Activation: A nickel precursor is activated by a co-catalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (Al(C₂H₅)₃), to form an active nickel-hydride or nickel-alkyl species.[2]

-

Propylene Coordination: A propylene molecule coordinates to the vacant site on the nickel center.

-

Migratory Insertion: The coordinated propylene molecule inserts into the Ni-C or Ni-H bond, extending the alkyl chain.

-

Chain Propagation: Steps 2 and 3 are repeated to form a growing polymer chain.

-

Chain Termination (β-Hydride Elimination): The growing chain is terminated by the elimination of a β-hydrogen atom, releasing the oligomer and regenerating the nickel-hydride catalyst, which can then initiate a new cycle.

Caption: Cossee-Arlman mechanism for propylene trimerization.

Ziegler-Natta Heterogeneous Catalysis

Ziegler-Natta catalysts, typically composed of a titanium halide and an organoaluminum co-catalyst, are primarily known for producing high molecular weight polymers.[2] However, under specific conditions, they can also catalyze the formation of oligomers. The mechanism is similar to the Cossee-Arlman mechanism described for nickel catalysts, occurring on the surface of the heterogeneous catalyst.

The process involves:

-

Active Site Formation: The reaction between the titanium compound (e.g., TiCl₄) and the organoaluminum co-catalyst (e.g., Al(C₂H₅)₃) creates active titanium centers on the catalyst surface.[3]

-

Monomer Coordination and Insertion: Propylene monomers from the bulk phase coordinate to the active titanium sites and subsequently insert into the titanium-carbon bond, leading to chain growth.[4]

-

Chain Transfer: To produce trimers, chain transfer reactions must occur at a higher frequency than in polymerization. This can happen through β-hydride elimination or by transfer to the organoaluminum co-catalyst or another monomer molecule.

Caption: Ziegler-Natta mechanism for propylene trimerization.

Solid Acid Catalysis

Solid acid catalysts, such as zeolites and solid phosphoric acid (SPA), facilitate propylene oligomerization through a carbocationic mechanism.[5][6] This mechanism is fundamentally different from the coordination-insertion pathways of transition metal catalysts.

The key steps are:

-

Protonation: A propylene molecule is protonated by a Brønsted acid site on the catalyst surface, forming a secondary propyl carbocation.

-

Carbocationic Attack: The propyl carbocation acts as an electrophile and attacks the double bond of another propylene molecule, forming a C6 carbocation.

-

Chain Growth: This process can continue with the addition of another propylene molecule to form a C9 carbocation.

-

Deprotonation: The C9 carbocation can deprotonate to form a propylene trimer and regenerate the acid site on the catalyst. Isomerization of the carbocation intermediates can lead to a variety of branched nonene isomers.

Caption: Solid acid catalyzed propylene trimerization mechanism.

Quantitative Data on Propylene Trimerization

The yield and selectivity of propylene trimer are highly dependent on the catalyst system and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Nickel-Based Catalysts

| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (atm) | Trimer Selectivity (%) | Yield (%) | Reference |

| Ni immobilized on polymer | Al(C₂H₅)₁.₅Cl₁.₅ | 60 | 8 | Increases with temp. | 54.7 (Trimers + Tetramers) | [1] |

| Ni(naph)₂ / PCy₃ | MAO | 25 | - | >82 (within C6 cut for dimers) | - | [3] |

| α-Diimine Ni(II) | MAO | - | - | >99 (for dimers) | - | [7] |

Table 2: Performance of Solid Acid Catalysts

| Catalyst | Temperature (°C) | Pressure (atm) | Trimer Yield (wt.%) | Tetramer Yield (wt.%) | Reference |

| Solid Phosphoric Acid | 160-200 | 50-60 | - | - | [6] |

| MCM-22 Zeolite | < 149 | < 34 | High conversion to oligomers | - | [8] |

Experimental Protocols

This section provides generalized methodologies for key experiments in propylene trimer synthesis.

Catalyst Preparation

Preparation of a Polymer-Immobilized Nickel Catalyst: [1]

-

In a 200 ml flask, dissolve 10 g of industrial polybutadiene (B167195) rubber in 50 ml of chloroform.

-

Add 0.6 g of nickel acetylacetonate (B107027) (Ni(C₅H₇O₂)₂) and 0.5 g of benzoyl peroxide to the solution.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Evacuate the solvent.

-

Heat the remaining mixture at 120°C for 5 hours to induce vulcanization of the carrier.

Preparation of Solid Phosphoric Acid Catalyst: [9]

-

Prepare polyphosphoric acid by reacting 83.5% (by weight) polyphosphoric acid with phosphorus pentoxide in a copper reactor at 130-150°C.

-

In the prepared polyphosphoric acid, add niobium pentoxide and boric acid at 180-200°C to form a polyphosphate mixture.

-

In a kneader, mix the polyphosphate mixture with dry diatomaceous earth.

-

Extrude the resulting viscous material into strips.

-

Dry the strips at 170°C for 2 hours, followed by roasting at 550°C.

-

Activate the catalyst before use.

Propylene Oligomerization Reaction

General Procedure for Homogeneous Nickel-Catalyzed Oligomerization: [1]

-

Charge a 200 ml metal reactor with 0.3 g of the prepared polymer-immobilized nickel catalyst and 5 ml of heptane (B126788).

-

Add 0.6 ml of a 0.5 mol/l heptane solution of Al(C₂H₅)₁.₅Cl₁.₅ to activate the catalyst.

-

Heat the mixture to 50°C and hold for 30 minutes for activation.

-

Introduce propylene gas into the reactor at a constant pressure of 8 atm and a temperature of 60°C.

-

Stir the reaction mixture vigorously with a magnetic stirrer.

-

After the desired reaction time (e.g., 1 hour), stop the reaction by cooling and venting the reactor.

-

Drain the resulting oligomerizate for analysis.

Caption: General experimental workflow for propylene trimerization.

Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [10]

-

Sample Preparation: Dilute a small aliquot of the oligomerizate in a suitable solvent (e.g., hexane).

-

GC Separation: Inject the diluted sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-Al₂O₃) to separate the different oligomers based on their boiling points and polarity.[10]

-

MS Detection: As the separated components elute from the GC column, they are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides structural information for the identification of the various isomers of propylene trimer and other oligomers.

-

Quantification: Use a flame ionization detector (FID) in parallel or in a separate run with appropriate calibration standards to quantify the amounts of each oligomer and determine the yield and selectivity of the reaction.

Conclusion

The synthesis of propylene trimer is a multifaceted process with a variety of effective catalytic systems. The choice between homogeneous nickel-based catalysts, heterogeneous Ziegler-Natta catalysts, and solid acid catalysts depends on the desired product distribution, process economics, and environmental considerations. A thorough understanding of the underlying reaction mechanisms—be it coordination-insertion or carbocationic—is paramount for the rational design of more efficient and selective catalysts. This guide has provided a detailed overview of these core principles, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field. Further advancements in catalyst design, particularly in enhancing the stability and recyclability of homogeneous catalysts and improving the selectivity of heterogeneous systems, will continue to drive innovation in this vital area of industrial chemistry.

References

- 1. RU2200725C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]

- 2. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Zeigler-Natta Catalyst | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. RU2255081C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 9. Prepn of solid phosphoric acid catalyst for oligomerization of propylene - Eureka | Patsnap [eureka.patsnap.com]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Tripropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tripropylene glycol (TPG). Intended for a scientific audience, this document details the essential characteristics of TPG, standardized experimental protocols for their determination, and relevant chemical and metabolic pathways. All quantitative data are summarized in structured tables for ease of comparison.

Physical Properties of this compound Glycol

This compound glycol is a colorless, odorless, and viscous liquid.[1] It is a mixture of isomers, characterized by its hygroscopic nature and miscibility with water and many organic solvents.[2][3] Its low vapor pressure and high boiling point make it a stable and versatile compound for a wide array of applications.[3]

Table 1: Quantitative Physical Properties of this compound Glycol

| Property | Value | Units | Conditions | References |

| Molecular Formula | C9H20O4 | - | - | [4] |

| Molecular Weight | 192.25 | g/mol | - | [4] |

| Boiling Point | 270 - 273 | °C | 1 atm | [1][4] |

| Melting Point | < -20 | °C | - | [1] |

| Density | 1.019 - 1.022 | g/cm³ | 20 °C | [5][6] |

| Flash Point | 145 | °C | Closed Cup | [1] |

| Vapor Pressure | < 0.01 | mmHg | 25 °C | |

| Vapor Density | 6.63 | - | vs air=1 | |

| Refractive Index | 1.444 | - | 20 °C | |

| Kinematic Viscosity | 77.3 | mm²/s | 20 °C | [1] |

| Dynamic Viscosity | 57 | mPa·s | 25 °C | [1] |

| Autoignition Temperature | 232 | °C | - | [1] |

Chemical Properties and Reactivity

This compound glycol is an ether-alcohol derivative. The ether linkages are relatively unreactive. The hydroxyl (alcohol) groups are the primary sites of chemical reactivity.[6]

Key Chemical Reactions:

-

Esterification: TPG reacts with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form esters. This reaction is fundamental to its use in the production of plasticizers and resins.[7][8]

-

Etherification: The hydroxyl groups can react to form ethers under appropriate conditions.

-

Reaction with Oxidizing Agents: Strong oxidizing agents can convert the alcohol groups to aldehydes or ketones.[6]

-

Polymerization Initiation: The hydroxyl groups can act as initiators for the polymerization of isocyanates and epoxides, which is relevant in the production of polyurethanes.[6]

Stability and Degradation:

This compound glycol is thermally stable under normal conditions but can undergo oxidative degradation at elevated temperatures.[9] It is considered inherently biodegradable, with aerobic biodegradation pathways identified.[10] The primary biodegradation products include metabolites with terminal aldehyde or ketone groups.[10] Under simulated environmental conditions, PPGs (polypropylene glycols) like TPG degrade via the formation of mono-carboxylated products.[11]

Experimental Protocols

The determination of the physical and chemical properties of this compound glycol should follow standardized methodologies to ensure accuracy and reproducibility. The American Society for Testing and Materials (ASTM) provides comprehensive standards for the analysis of glycols.

3.1. Determination of Density

The density of a liquid can be determined using several methods, including a pycnometer, hydrometer, or a laboratory balance equipped with a density kit.[12] A common laboratory procedure is outlined below.

-

Principle: The density is calculated from the mass of a known volume of the liquid.

-

Apparatus: Analytical balance, pycnometer (or graduated cylinder), and a constant temperature bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the this compound glycol sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

-

Adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Dry the exterior of the pycnometer and determine its mass.

-

The mass of the this compound glycol is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[13][14][15]

-

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Standard methods include distillation and the Thiele tube method.[16]

-

Principle: A liquid boils when its vapor pressure equals the external pressure. The temperature at which this occurs is measured.

-

Apparatus: Thiele tube, thermometer, capillary tube, and a small test tube.[17]

-

Procedure (Micro-Boiling Point Method):

-

Attach a small test tube containing a few milliliters of this compound glycol to a thermometer.

-

Place an inverted capillary tube (sealed at one end) into the test tube.

-

Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

A stream of bubbles will emerge from the capillary tube as the air expands and then as the sample boils.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[17]

-

3.3. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Standard methods include the Cleveland Open Cup (COC) and Pensky-Martens Closed Cup testers.[18]

-

Principle: A sample is heated at a controlled rate, and an ignition source is passed over the surface of the liquid. The flash point is the temperature at which a brief flash occurs.[19]

-

Apparatus: Pensky-Martens Closed Cup Tester (conforming to ASTM D93).

-

Procedure (ASTM D93 - Procedure A):

-

Fill the test cup to the specified level with the this compound glycol sample.

-

Place the lid on the cup and place the assembly in the heating apparatus.

-

Begin stirring at the specified rate and apply heat to raise the temperature at a controlled rate.

-

At prescribed temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapor above the sample to ignite.[18]

-

3.4. General Analysis of Glycols (ASTM E202)

ASTM E202 provides a suite of standard test methods for the analysis of various glycols, including triethylene glycol and dipropylene glycol, which are structurally similar to TPG. These methods can be adapted for the analysis of this compound glycol and cover properties such as:

-

Specific Gravity: Determination using a pycnometer or hydrometer.

-

Distillation Range: Measurement of the temperature range over which the liquid boils.

-

Acidity: Titration with a standard base to determine the concentration of acidic components.

-

Water Content: Karl Fischer titration is a common method for accurately determining the water content.

-

Gas Chromatographic Analysis: To determine the purity and the distribution of isomers.[20][21][22][23]

Visualizations: Pathways and Workflows

4.1. Synthesis of this compound Glycol

This compound glycol is typically produced as a by-product in the manufacture of monopropylene glycol from the hydration of propylene (B89431) oxide.[2] It can also be synthesized by the reaction of 1,2-propylene glycol with propylene oxide.[24]

Caption: Synthesis pathway of this compound Glycol.

4.2. Experimental Workflow for Density Determination

The following diagram illustrates a typical workflow for determining the density of a liquid sample in a laboratory setting.

Caption: Workflow for density determination using a pycnometer.

4.3. Metabolic Pathway of this compound Glycol

The metabolism of this compound glycol involves upstream steps that lead to common pathways described for monopropylene glycol metabolism.[25]

Caption: Simplified metabolic pathway of this compound Glycol.

Applications in Research and Drug Development

This compound glycol's properties make it a valuable compound in the pharmaceutical industry.

-

Chemical Intermediate: It serves as a building block in the synthesis of some active pharmaceutical ingredients (APIs).[4]

-

Solvent and Excipient: Its high solvency and low volatility make it suitable as a solvent or co-solvent in various formulations, including topical preparations and drug delivery systems.[5][7][26] It can help to dissolve poorly soluble drugs, potentially improving their bioavailability.[7]

-

Plasticizer: TPG can be used as a plasticizer in polymer-based drug delivery systems.[2]

When sourcing this compound glycol for pharmaceutical applications, it is crucial to select a high-purity grade that meets pharmacopeial standards (e.g., USP, EP).[4]

References

- 1. This compound Glycol (TPG) - Multi-Use Industrial Solvent [epchems.com]

- 2. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. This compound GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound Glycol With Competitive Price | cas no 112 34 5 [boxa-solvents.com]

- 8. Cas 24800-44-0,this compound glycol | lookchem [lookchem.com]

- 9. nva.sikt.no [nva.sikt.no]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. mt.com [mt.com]

- 13. sites.allegheny.edu [sites.allegheny.edu]

- 14. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. precisionlubrication.com [precisionlubrication.com]

- 19. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 20. infinitalab.com [infinitalab.com]

- 21. matestlabs.com [matestlabs.com]

- 22. store.astm.org [store.astm.org]

- 23. store.astm.org [store.astm.org]

- 24. CN1803743A - this compound glycol synthesis method - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. Tri(propylene glycol) diacrylate Dealer and Distributor | Tri(propylene glycol) diacrylate Supplier | Tri(propylene glycol) diacrylate Stockist | Tri(propylene glycol) diacrylate Importers [multichemindia.com]

D-Tagatose (CAS Number: 24800-44-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Tagatose, a naturally occurring ketohexose and a C-4 epimer of D-fructose, is emerging as a molecule of significant interest for researchers, scientists, and drug development professionals. With the CAS number 24800-44-0, this rare sugar presents a unique combination of properties, including a sweet taste comparable to sucrose (B13894) but with a significantly lower caloric value. This technical guide provides an in-depth overview of the core properties, metabolic pathways, signaling mechanisms, and key experimental methodologies related to D-Tagatose, offering a valuable resource for its scientific exploration and therapeutic application.

Core Properties of D-Tagatose

D-Tagatose is a white, crystalline powder with physical and chemical characteristics that make it a versatile molecule for various applications.[1][2][3] Its properties are summarized in the tables below.

Physical Properties of D-Tagatose

| Property | Value | References |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 133-137 °C | [3] |

| Solubility in Water | 58 g/100 mL at room temperature | [1] |

| Solubility in Ethanol | Slightly soluble | [1] |

| Optical Rotation | [α]D²⁰: -4 to -5.6° (1% aqueous solution) | [4] |

| Sweetness | Approximately 92% that of sucrose | [1] |

| Caloric Value | 1.5 kcal/g | [1] |

Chemical Properties of D-Tagatose

| Property | Value | References |

| Chemical Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | (3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

| CAS Number | 87-81-0 (for D-Tagatose) | [4] |

| Stability | Stable in the pH range of 3-7 | [1] |

Metabolic and Signaling Pathways

D-Tagatose exerts its biological effects through a unique metabolic journey and by modulating key signaling pathways, primarily impacting glycemic control and gut health.

Hepatic Metabolism of D-Tagatose

Unlike glucose and fructose (B13574), D-Tagatose is only partially absorbed in the small intestine (approximately 15-20%).[5] The absorbed portion is primarily metabolized in the liver via a pathway analogous to fructose metabolism. It is first phosphorylated to D-tagatose-1-phosphate, which then enters the glycolytic pathway.

Signaling Pathways in Glycemic Control

D-Tagatose influences blood glucose levels through two primary mechanisms: inhibition of intestinal disaccharidases and modulation of hepatic glucose metabolism.[6] By inhibiting sucrase and maltase in the small intestine, it slows the absorption of dietary carbohydrates. In the liver, its metabolite, D-tagatose-1-phosphate, promotes glycogen (B147801) synthesis by activating glucokinase and glycogen synthase, while inhibiting glycogenolysis by inhibiting glycogen phosphorylase.[6]

Prebiotic Effects and Gut Microbiota

The majority of ingested D-Tagatose reaches the colon, where it is fermented by the gut microbiota.[7] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate.[7][8] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes, modulating immune function, and influencing systemic metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of D-Tagatose's biological activities. Below are outlines of key experimental protocols.

In Vitro Intestinal Disaccharidase Inhibition Assay

This assay is designed to determine the inhibitory effect of D-Tagatose on the activity of intestinal sucrase.

Methodology:

-

Enzyme Preparation: A crude enzyme extract containing sucrase is prepared from the small intestine of a suitable animal model (e.g., rat) or from a human intestinal cell line (e.g., Caco-2).

-

Assay Reaction: The enzyme extract is incubated with a sucrose substrate in the presence and absence of varying concentrations of D-Tagatose.

-

Glucose Measurement: The amount of glucose produced from the hydrolysis of sucrose is quantified using a colorimetric glucose oxidase assay.

-

Inhibition Calculation: The percentage of sucrase inhibition is calculated by comparing the glucose production in the presence of D-Tagatose to the control (without D-Tagatose). The IC₅₀ value (the concentration of D-Tagatose required to inhibit 50% of the enzyme activity) can then be determined.

Hepatocyte Glycogen Synthesis Assay

This assay measures the effect of D-Tagatose on glycogen synthesis in liver cells.

Methodology:

-

Cell Culture: Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) are cultured under appropriate conditions.

-

Treatment: The cells are incubated with a medium containing a glucose source and varying concentrations of D-Tagatose.

-

Cell Lysis: After the incubation period, the cells are lysed to release the intracellular contents, including glycogen.

-

Glycogen Quantification: The glycogen content in the cell lysate is determined. This can be done by hydrolyzing the glycogen to glucose and then measuring the glucose concentration, or by using specific glycogen assay kits.[9][10]

-

Data Analysis: The amount of glycogen synthesized is normalized to the total protein content of the cell lysate and compared between the different treatment groups.

References

- 1. mdpi.com [mdpi.com]

- 2. D-tagatose | 87-81-0 [chemicalbook.com]

- 3. foodstandards.gov.au [foodstandards.gov.au]

- 4. fao.org [fao.org]

- 5. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Tagatose increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]

- 8. preprints.org [preprints.org]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Solubility of Tripropylene Glycol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tripropylene glycol (TPG) in various organic solvents. This compound glycol, a colorless, odorless, and water-soluble liquid, is widely utilized across numerous industries, including pharmaceuticals, cosmetics, and industrial manufacturing, primarily for its excellent solvency, low volatility, and humectant properties.[1][2][3][4] An understanding of its solubility is critical for formulation development, chemical synthesis, and purification processes.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For two liquids, this property is often described as miscibility, where two liquids are miscible if they form a homogeneous solution in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound glycol's molecular structure, which contains both polar hydroxyl (-OH) groups and less polar ether linkages, contributes to its broad solvency for a range of organic compounds.[1][5][6]

Solubility Profile of this compound Glycol

| Solvent Class | Representative Solvents | Solubility/Miscibility with this compound Glycol |

| Water | Water | Miscible[1][2][4][5][6][7][8][9][10][11] |

| Alcohols | Methanol, Ethanol | Miscible[1][2][5][6][7] |

| Ethers | Diethyl Ether | Soluble/Miscible[1][2][5][6][7] |

| Ketones | Acetone, Methyl Ethyl Ketone | Reported to have good solubility[10] |

| Esters | Ethyl Acetate | Reported to have excellent solubility[10] |

| Hydrocarbons | Toluene, Hexane | Reported to have good solubility[10] |

Experimental Protocol for Determining Liquid-Liquid Miscibility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a standardized method for determining the miscibility of this compound glycol in a target organic solvent. This method is based on visual observation of phase separation.

Objective: To determine the miscibility of this compound glycol in a selected organic solvent at various concentrations and a constant temperature.

Materials:

-

This compound glycol (analytical grade)

-

Organic solvent of interest (analytical grade)

-

Calibrated pipettes or burettes

-

A series of clear, sealed test tubes or vials with volumetric markings

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Light source for clear observation

Procedure:

-

Preparation of Mixtures:

-

Label a series of test tubes for different volume/volume (v/v) percentage mixtures of this compound glycol and the organic solvent (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% TPG in the solvent).

-

Using calibrated pipettes or burettes, carefully prepare a total volume of 10 mL for each mixture in the corresponding labeled test tube. For example, for a 10% TPG solution, add 1 mL of TPG and 9 mL of the organic solvent.

-

-

Equilibration:

-

Seal the test tubes to prevent evaporation.

-

Place the test tubes in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

-

-

Mixing:

-

After equilibration, remove each test tube from the bath and vortex for 1-2 minutes to ensure thorough mixing.

-

-

Observation:

-

Allow the mixtures to stand undisturbed for a predetermined period (e.g., 1 hour, 4 hours, 24 hours) at the constant experimental temperature.

-

Visually inspect each test tube against a light source for any signs of phase separation (i.e., the formation of distinct layers or cloudiness/turbidity).[12]

-

Record the observations for each concentration at each time point.

-

-

Data Interpretation:

-

Miscible: If a single, clear liquid phase is observed at all concentrations, the two liquids are considered miscible under the tested conditions.

-

Partially Miscible: If phase separation occurs at some concentrations but not others, the liquids are partially miscible. The range of concentrations where a single phase is observed should be noted.

-

Immiscible: If two distinct layers are observed at all or most concentrations, the liquids are considered immiscible.

-

Experimental Workflow for Miscibility Determination

Caption: Experimental workflow for determining the miscibility of this compound glycol.

Factors Influencing Solubility

Several factors can influence the solubility of this compound glycol in organic solvents:

-

Temperature: Generally, the solubility of liquids in other liquids increases with temperature. However, some systems may exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), where they are miscible only below or above a certain temperature, respectively.

-

Pressure: For liquid-liquid systems, pressure has a minimal effect on solubility under normal laboratory conditions.

-

Presence of Other Solutes: The presence of other dissolved substances can alter the polarity of the solvent and, consequently, the solubility of this compound glycol.

Conclusion

This compound glycol's favorable solubility profile, particularly its miscibility with water and many common organic solvents, underpins its utility in a wide range of scientific and industrial applications. While quantitative solubility data is sparse, the provided experimental protocol offers a robust method for researchers to determine the miscibility of this compound glycol in specific solvent systems relevant to their work. This understanding is crucial for optimizing formulation performance, reaction conditions, and separation processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound glycol [longzechem.com]

- 3. dow.com [dow.com]

- 4. This compound Glycol (TPG) - Multi-Use Industrial Solvent [epchems.com]

- 5. This compound glycol | 24800-44-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Cas 24800-44-0,this compound glycol | lookchem [lookchem.com]

- 8. klarchem.com [klarchem.com]

- 9. greenchemindustries.com [greenchemindustries.com]

- 10. This compound Glycol With Competitive Price | cas no 112 34 5 [boxa-solvents.com]

- 11. sadara.com [sadara.com]

- 12. Miscibility - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Tripropylene Oligomerization Process

This guide provides a comprehensive technical overview of the this compound oligomerization process, a cornerstone of petrochemical synthesis with expanding applications in various fields, including the synthesis of intermediates for drug development. The process involves the catalytic conversion of propylene (B89431) monomers into trimers (C9 olefins) and other oligomers. This document details the core aspects of the process, including reaction mechanisms, catalyst systems, and quantitative performance data.

Core Reaction Mechanisms

The oligomerization of propylene can proceed through two primary mechanistic pathways, largely dependent on the type of catalyst employed: a Cossee-Arlman-type mechanism for organometallic catalysts and a carbocationic mechanism for solid acid catalysts.

Homogeneous and heterogenized nickel-based catalysts often operate via a Cossee-Arlman-type mechanism. This pathway involves the insertion of propylene monomers into a nickel-hydride or nickel-alkyl bond. The key steps include:

-

Initiation: Formation of a catalytically active nickel-hydride species.

-

Propagation: Sequential insertion of propylene molecules into the Ni-C bond to form a growing alkyl chain.

-

Chain Transfer (β-hydride elimination): The growing oligomer is released as an olefin, and the nickel-hydride species is regenerated, ready for the next catalytic cycle.

Solid acid catalysts, such as zeolites and solid phosphoric acid (SPA), facilitate propylene oligomerization through a carbocationic mechanism. This process involves the formation of carbenium ion intermediates. The fundamental steps are:

-

Protonation: A propylene molecule is protonated by a Brønsted acid site on the catalyst surface to form a propyl carbenium ion.

-

Oligomerization: The carbenium ion acts as an electrophile, attacking other propylene molecules to form larger carbocations (e.g., C6+, C9+).

-

Deprotonation: The oligomeric carbenium ion deprotonates to release an oligomeric olefin and regenerate the Brønsted acid site.

This mechanism is highly exothermic and leads to a decrease in the number of molecules as oligomers are formed.[1]

Catalyst Systems and Performance

A variety of catalyst systems have been developed for propylene oligomerization, each with distinct advantages in terms of activity, selectivity, and industrial applicability.

These are widely used in industrial processes.

-

Zeolites (e.g., H-ZSM-5, MCM-22): These crystalline aluminosilicates possess strong Brønsted acid sites. Their shape-selective nature can influence the product distribution.[2] A microkinetic model for propylene oligomerization on H-ZSM-5 involved 4243 reactions and 909 species.[1][3][4]

-

Solid Phosphoric Acid (SPA): Used in the UOP Catalytic Condensation process, SPA catalysts are effective for producing gasoline-range oligomers from light olefins.[5]

-

Sulfated Zirconia: These materials exhibit superacidic properties and are active for olefin oligomerization.

| Catalyst | Temperature (°C) | Pressure (MPa) | Propylene Conversion (%) | Selectivity to Trimers (%) | Selectivity to Tetramers (%) | Reference |

| /ZrO₂ | 130 | 4.0 | ~69.5 | ~45.5 | ~41.6 | [6] |

| MCM-22 | 70 - 93 | 1.4 - 3.1 | 70 - 75 | ~55 (as nonene) | - | [7] |

| Tungstated Zirconia | 60 - 93 | 1.4 - 3.1 | 70 - 75 | ~40 (as nonene) | - | [8] |

These catalysts, typically based on nickel or palladium, are known for their high activity and selectivity under milder conditions.

-

Nickel-Based Catalysts: Often used in homogeneous catalysis, for example, in the Dimersol-G™ process, which converts propylene to branched dimers and trimers.[9][10][11] The active species is typically a cationic nickel complex.[9]

-

Palladium-Based Catalysts: Iminopyridyl palladium complexes have been shown to produce partially chain-straightened propylene oligomers.[12]

| Catalyst System | Temperature (°C) | Pressure (atm) | Activity ( g/mol Pd·h) | Product Molecular Weight ( kg/mol ) | Reference |

| 8-alkyl-iminopyridyl Pd(II) | 30 | 4 | 5.4 x 10⁴ | 0.3 | [12] |

| 8-alkyl-iminopyridyl Pd(II) | 50 | 4 | - | - | [12] |

MOFs, such as Ni-Na-X and Ni-MOF-74, have emerged as promising catalysts. Their tunable pore structures can influence product selectivity, with more constricted pores favoring the formation of linear isomers.[13] Propylene oligomerization rates on Ni-MIL-127 have activation energies of 55-67 kJ mol⁻¹.[14]

Experimental Protocols

This section outlines generalized methodologies for key experiments in propylene oligomerization research.

-

Support Preparation: The support material (e.g., silica, alumina, zeolite) is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove moisture and organic impurities.

-

Impregnation: The calcined support is impregnated with a solution of a nickel precursor (e.g., nickel nitrate (B79036) hexahydrate) in a suitable solvent (e.g., deionized water, ethanol). The concentration of the precursor solution is calculated to achieve the desired nickel loading.

-

Drying: The impregnated support is dried, typically overnight, in an oven at a temperature of 100-120 °C.

-

Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) to decompose the nickel precursor and form nickel oxide species on the support.

-

Reduction (if required): For some applications, the calcined catalyst is reduced in a stream of hydrogen at an elevated temperature to form metallic nickel active sites.

-

Reactor Loading: A known mass of the catalyst is loaded into a fixed-bed reactor, typically made of stainless steel or quartz. The catalyst bed is usually supported by quartz wool.

-

Catalyst Activation: The catalyst is pre-treated in situ. This may involve calcination in a flow of air or an inert gas, followed by reduction in hydrogen, depending on the catalyst type.

-

Reaction: The reactor is brought to the desired reaction temperature and pressure under a flow of inert gas (e.g., nitrogen). Propylene, or a mixture of propylene and an inert gas, is then introduced into the reactor at a specific flow rate (defined by the Weight Hourly Space Velocity, WHSV).

-

Product Collection: The reactor effluent is passed through a condenser and a cold trap to collect the liquid oligomer products. The gaseous effluent is analyzed online.

-

Product Analysis: The liquid products are analyzed by gas chromatography (GC) to determine the product distribution (dimers, trimers, tetramers, etc.) and isomer selectivity. The gaseous products are analyzed by GC to determine the propylene conversion.

-

Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) is typically used. A capillary column suitable for hydrocarbon analysis (e.g., PONA, DB-1) is required.

-

Sample Preparation: The liquid product is diluted in a suitable solvent (e.g., hexane, toluene) to an appropriate concentration. An internal standard (e.g., n-heptane) may be added for quantitative analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 250-280 °C.

-

Carrier Gas: Helium or hydrogen.

-

-

Data Analysis: The peaks in the chromatogram are identified by comparing their retention times with those of known standards or by using a GC-mass spectrometer (GC-MS). The area of each peak is used to calculate the relative abundance of each product, from which the selectivity is determined.

Industrial Processes

Several industrial processes have been developed to commercialize propylene oligomerization.

-

UOP Catalytic Condensation (Catpoly): This process, commercialized in 1935, uses a solid phosphoric acid catalyst to oligomerize propylene and butylene into gasoline-range fuels.[5]

-

IFP/Axens Dimersol-G™: This process employs a homogeneous nickel-based catalyst to produce highly branched dimers and trimers of propylene, which are valuable as gasoline blending components.[9][10] The reaction is typically carried out in the liquid phase without a solvent.[9]

-

IFP/Axens Difasol™: An advancement of the Dimersol process, Difasol utilizes an ionic liquid as the catalyst solvent. This creates a biphasic system, allowing for easy separation of the product from the catalyst, which remains in the ionic liquid phase.[9] This improves catalyst lifetime and product selectivity.[9]

-

Catalytic Distillation: Some modern processes utilize catalytic distillation, where the oligomerization reaction and the separation of products occur simultaneously in a single distillation column reactor.[7][8] This approach can offer advantages in terms of conversion and selectivity by continuously removing the higher-boiling products from the reaction zone.[7] For example, using an MCM-22 zeolite catalyst in a distillation column reactor, propylene conversions of 70-75% have been achieved at temperatures of 70-93°C and pressures of 1.4-3.1 MPa.[7]

This guide provides a foundational understanding of the this compound oligomerization process. For more detailed information on specific catalysts or processes, the cited literature should be consulted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. d-nb.info [d-nb.info]

- 6. A STUDY ON THE OLIGOMERIZATION OF PROPENE ON <inline-graphic xmlns:xlink="http://www.w3.org/1999/xlink" xlink:href="graphic/1001-7631-1995-04-0342-I002.jpg"/>/M<sub>x</sub>O<sub>y</sub> SOLID SUPERACID CATALYSTS-Academax [academax.com]

- 7. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 8. CA2712187C - Propylene oligomerization process - Google Patents [patents.google.com]

- 9. IFP's Difasol process based on ionic liquids--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 10. Another use for dimersol. [Vapidrol Process, IFP Cyclohexane Process, Dimersol G, Dimersol X, Dimersol E] (Journal Article) | OSTI.GOV [osti.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Direct Synthesis of Partially Chain-Straightened Propylene Oligomers and P-MA Co-Oligomers Using Axially Flexible Shielded Iminopyridyl Palladium Complexes [mdpi.com]

- 13. Predicting Product Distribution of Propene Dimerization in Nanoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

tripropylene glycol material safety data sheet for lab use

An In-depth Technical Guide to the Material Safety Data Sheet for Tripropylene Glycol in a Laboratory Setting

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the materials used in the laboratory is paramount. This guide provides a detailed overview of the safety, handling, and toxicological properties of this compound glycol (TPG), a common solvent and reagent. The information is presented in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Chemical Identification and Properties

This compound glycol is a colorless, odorless, and hygroscopic liquid.[1] It is completely soluble in water and miscible with many organic solvents.[1][2]

Table 1: Chemical and Physical Properties of this compound Glycol

| Property | Value | References |

| Chemical Name | ((1-Methyl-1,2-Ethanediyl) Bis (Oxy)) Bispropanol | [1] |

| CAS Number | 24800-44-0 | [1] |

| EC Number | 246-466-0 | [1] |

| Molecular Formula | C9H20O4 | [1][3][4] |

| Molecular Mass | 192.3 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][3][6] |

| Odor | Odorless or characteristic mild odor | [1][2][3][6][7] |

| Boiling Point | Approximately 270-273 °C (518-523.4 °F) | [1][2][3][6] |

| Melting/Freezing Point | < -20 °C to < -30 °C (-4 °F to -22 °F) | [1][2][4][5] |

| Flash Point | 141-145 °C (285-293 °F) | [1][2][5][7][8][9] |

| Density | 1.018 - 1.021 g/mL at 20-25 °C | [2][6][10] |

| Vapor Pressure | <0.01 hPa at 20 °C | [11] |

| Water Solubility | Miscible/Soluble | [1][3][5][6][10][11] |

| Auto-ignition Temperature | 232 °C (449.6 °F) | [2][3][9] |

| Lower Explosive Limit | 0.8% (est.) | [6][7] |

| Upper Explosive Limit | 5.0% (est.) | [6][7] |

Hazard Identification and Toxicological Data

This compound glycol is not classified as hazardous under the Globally Harmonized System (GHS).[1][12] It exhibits low acute toxicity by oral, dermal, and inhalation routes of exposure.[1] While not irritating to the skin or respiratory tract, it may cause slight eye irritation.[1]

Table 2: Toxicological Data for this compound Glycol

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 3 g/kg | Rat | [13] |

| Acute Dermal Toxicity (LD50) | > 16,300 mg/kg | Rabbit | [13] |

| Skin Corrosion/Irritation | Not irritating | [1] | |

| Eye Irritation | Slightly irritating | [1] | |

| Sensitization | Not sensitizing | [1] | |

| Carcinogenicity | Unlikely to cause cancer | [14] | |

| Mutagenicity | Not genotoxic | [12] | |

| Reproductive Toxicity | Not a reprotoxicant | [12] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper laboratory practices are essential when handling any chemical, including this compound glycol.

Storage:

-

Store in a cool, well-ventilated place away from ignition sources and direct sunlight.[13]

-

Protect from atmospheric moisture as the substance is hygroscopic.[6][14]

-

Incompatible with strong acids, strong bases, and strong oxidizers.[11][13]

Personal Protective Equipment (PPE):

The following diagram outlines the recommended personal protective equipment when working with this compound glycol in a laboratory setting.

Caption: Recommended PPE for handling this compound glycol.

First Aid Measures

In the event of exposure, follow these first aid protocols.

Caption: First aid measures for this compound glycol exposure.

Spill and Fire Response

Spill Response:

In the event of a spill, follow these procedures.

Caption: Workflow for responding to a this compound glycol spill.

Firefighting Measures:

This compound glycol is a combustible liquid.[5][6][8]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[7][8][13]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[13]

-

Special Hazards: In a fire, acrid fumes of acids and aldehydes may form.[7][8][10]

-

Firefighting Instructions: Use water spray to cool exposed containers.[13] Firefighters should wear appropriate protective equipment, including respiratory protection.[13]

Experimental Protocols

While specific experimental protocols are not detailed in standard safety data sheets, the information provided can be used to develop safe laboratory procedures.

General Protocol for Handling this compound Glycol:

-

Preparation:

-

Dispensing:

-

Carefully pour the required amount of this compound glycol, avoiding splashing.

-

Keep the container closed when not in use to prevent moisture absorption.[13]

-

-

Reaction/Use:

-

Cleanup:

-

Waste Disposal:

-

Dispose of waste this compound glycol and contaminated materials in a designated, labeled waste container in accordance with institutional and local regulations.[13]

-

This guide provides a comprehensive overview based on available safety data sheets for the use of this compound glycol in a laboratory setting. Always refer to the specific safety data sheet provided by the manufacturer for the most current and detailed information.

References

- 1. lyondellbasell.com [lyondellbasell.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. greenchemindustries.com [greenchemindustries.com]

- 5. ICSC 1348 - this compound GLYCOL [inchem.org]

- 6. This compound Glycol (TPG) - Multi-Use Industrial Solvent [epchems.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. This compound glycol | 24800-44-0 [chemicalbook.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]

- 13. monumentchemical.com [monumentchemical.com]

- 14. sadara.com [sadara.com]

- 15. benchchem.com [benchchem.com]

- 16. scipoly.com [scipoly.com]

An In-depth Technical Guide on the Fundamental Reactivity of Propylene Trimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylene (B89431) trimer, also known as nonene or tripropylene, is a C9 branched olefin produced via the oligomerization of propylene.[1] It serves as a crucial building block in the chemical industry, primarily as a chemical intermediate for the synthesis of a wide array of commercially significant products. Its reactivity is fundamentally dictated by the presence of a carbon-carbon double bond, making it susceptible to a variety of electrophilic addition reactions. This technical guide provides a comprehensive overview of the core reactivity of propylene trimer, detailing the mechanisms, experimental protocols, and quantitative data for its most significant chemical transformations. While its primary applications lie in the production of plasticizers, surfactants, and lubricant additives, this guide also briefly addresses its limited role in more specialized chemical synthesis, which may be of interest to professionals in drug development for the synthesis of specific intermediates.[1]

Chemical Properties and Isomeric Composition

Propylene trimer is not a single compound but rather a complex mixture of structural isomers of nonene (C9H18).[2] The specific isomer distribution is dependent on the catalyst and reaction conditions used during its production. The reactivity of the trimer is influenced by the position of the double bond and the degree of branching in the molecule.

| Property | Value | Reference(s) |

| Chemical Formula | C9H18 | [2] |

| Molar Mass | 126.24 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Gasoline-like | [3] |

| Boiling Point | 133-142 °C | |

| Flash Point | 23 °C | [2] |

| Water Solubility | Very low | [2] |

Core Reactivity and Key Reactions

The fundamental reactivity of propylene trimer is centered around the electrophilic addition to its carbon-carbon double bond. The major industrial reactions include hydroformylation, alkylation, and sulfonation.

Hydroformylation (Oxo Process)

Hydroformylation, or the oxo process, involves the reaction of propylene trimer with syngas (a mixture of carbon monoxide and hydrogen) to produce C10 aldehydes. These aldehydes are subsequently hydrogenated to produce isodecanol (B128192), a key precursor for plasticizers.[4]

Reaction Pathway:

Caption: Hydroformylation of propylene trimer to isodecanol.

Experimental Protocol: Synthesis of Isodecanol

A detailed experimental protocol for the hydroformylation of propylene trimer is outlined below, based on typical industrial practices.

Materials:

-

Propylene trimer (Nonene)

-

Synthesis gas (CO/H2)

-

Rhodium-based catalyst (e.g., Rhodium-triphenylphosphine complex)

-

Hydrogen gas

-

Nickel catalyst

Equipment:

-

High-pressure reactor (autoclave)

-

Gas delivery system

-

Temperature and pressure controllers

-

Condenser and separator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: The rhodium-based catalyst is prepared and dissolved in a suitable solvent.

-

Reaction Setup: The high-pressure reactor is charged with the propylene trimer and the catalyst solution.

-

Hydroformylation: The reactor is pressurized with syngas (CO/H2) to the desired pressure (typically 1-10 MPa) and heated to the reaction temperature (typically 80-150 °C). The reaction is carried out with continuous stirring.[5][6]

-

Product Separation: After the reaction, the mixture is cooled, and the C10 aldehydes are separated from the catalyst solution.

-

Hydrogenation: The C10 aldehydes are then transferred to a second reactor and hydrogenated over a nickel catalyst at elevated temperature and pressure to produce isodecanol.

-

Purification: The crude isodecanol is purified by distillation.

| Parameter | Typical Range | Reference(s) |

| Temperature | 80 - 150 °C | [5][6] |

| Pressure | 1 - 10 MPa | [6] |

| Catalyst | Rhodium or Cobalt complexes | [5] |

| Propylene Conversion | > 85% | [5] |

| Selectivity to Aldehydes | > 95% | [5] |

Alkylation of Phenols

Propylene trimer is widely used to alkylate phenols to produce nonylphenol, a precursor for the synthesis of nonylphenol ethoxylates, which are non-ionic surfactants.[7] The reaction is typically catalyzed by an acid catalyst.

Reaction Pathway:

Caption: Alkylation of phenol with propylene trimer.

Experimental Protocol: Synthesis of Nonylphenol

The following protocol is a representative procedure for the synthesis of nonylphenol.

Materials:

-

Phenol

-

Propylene trimer (Nonene)

-

Acidic ion exchange resin (e.g., sulfonated styrene-divinylbenzene copolymer)[8]

Equipment:

-

Stirred reactor with heating and temperature control

-

Filtration system

-

Distillation apparatus

Procedure:

-

Reaction Setup: A stirred reactor is charged with phenol and the acidic ion exchange resin catalyst.

-

Reaction: The mixture is heated to the reaction temperature (typically 70-120 °C), and propylene trimer is added dropwise over a period of 2-6 hours.[9][10] The reaction is continued with stirring for an additional 1-3 hours after the addition is complete.[9]

-

Catalyst Removal: The reaction mixture is cooled, and the solid catalyst is removed by filtration.

-

Purification: The excess phenol is removed from the filtrate, and the resulting crude nonylphenol is purified by vacuum distillation.[8][11]

| Parameter | Typical Value/Range | Reference(s) |

| Temperature | 70 - 120 °C | [9][10] |

| Phenol to Nonene Molar Ratio | 0.5-2.5 : 1 | [9] |

| Catalyst | Acidic Ion Exchange Resin | [8][10] |

| Reaction Time | 3 - 9 hours | [9] |

Sulfonation

Propylene trimer can be sulfonated to produce nonene sulfonic acid, which can then be neutralized to form petroleum sulfonates. These are used as additives in lubricating oils and as emulsifiers. The reaction typically involves reacting propylene trimer with a sulfonating agent like sulfur trioxide.[12]

Reaction Pathway:

Caption: Sulfonation of propylene trimer.

Experimental Protocol: Synthesis of Nonene Sulfonic Acid

A general procedure for the sulfonation of propylene trimer is as follows.

Materials:

-

Propylene trimer (Nonene)

-

Sulfur trioxide (SO3)

-

Liquid sulfur dioxide (as solvent)

-

Acetic acid (catalyst)[12]

Equipment:

-

Reaction vessel suitable for low-temperature reactions

-

Gas delivery system for SO3

-

Neutralization vessel

Procedure:

-

Reaction Setup: Propylene trimer is dissolved in liquid sulfur dioxide in a reaction vessel at a low temperature (e.g., -10 °C). A small amount of acetic acid catalyst is added.[12]

-

Sulfonation: A solution of sulfur trioxide in liquid sulfur dioxide is added to the propylene trimer solution. The reaction is typically rapid and exothermic.

-

Solvent Removal: After the reaction is complete, the sulfur dioxide solvent is evaporated.

-

Neutralization: The resulting nonene sulfonic acid is then neutralized with a base, such as sodium hydroxide, to produce the sodium salt of the petroleum sulfonate.

| Parameter | Typical Condition | Reference(s) |

| Temperature | Low (e.g., -10 °C) | [12] |

| Sulfonating Agent | Sulfur Trioxide (SO3) | [12] |

| Solvent | Liquid SO2 | [12] |

| Catalyst | Acetic Acid | [12] |

Other Notable Reactions

Ziegler-Natta Polymerization